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Abstract

This technical guide provides a comprehensive overview of 5-Chloro-2-iodo-3-methylphenol,
a halogenated aromatic compound with significant potential in synthetic and medicinal
chemistry. This document details its fundamental chemical properties, including its molecular
weight, structure, and physicochemical characteristics. Furthermore, it outlines a plausible
synthetic pathway, analyzes its predicted spectroscopic profile, discusses its chemical
reactivity, and explores its potential applications based on the established bioactivity of related
compounds. This guide is intended to serve as a foundational resource for researchers
interested in the utilization of this molecule in drug discovery and organic synthesis.

Introduction: The Significance of Polysubstituted
Phenols

Polysubstituted phenols are a cornerstone of modern organic and medicinal chemistry. The
phenolic hydroxyl group provides a reactive handle for a multitude of chemical transformations
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and can participate in crucial hydrogen-bonding interactions with biological targets. The nature,
number, and position of substituents on the aromatic ring allow for the fine-tuning of a
molecule's steric, electronic, and lipophilic properties. Halogen atoms, in particular, are of great
interest in drug design as they can modulate a compound's metabolic stability, membrane
permeability, and binding affinity.

5-Chloro-2-iodo-3-methylphenol is a unique scaffold that combines a chloro, iodo, methyl,
and hydroxyl group on a benzene ring. This distinct substitution pattern is anticipated to confer
a specific set of chemical and biological properties, making it a molecule of interest for further
investigation.

Core Molecular and Physical Properties

A thorough understanding of a molecule's fundamental properties is paramount for its
application in research and development. The key identifiers and physicochemical properties of
5-Chloro-2-iodo-3-methylphenol are summarized below.

Key Identifiers

Property Value Source

5-Chloro-2-iodo-3-

IUPAC Name methylphenol N/A
CAS Number 1150617-66-5 [1]
Molecular Formula C7HsCIIO [1]
Molecular Weight 268.48 g/mol [1]
SMILES OC1=CC(Cl)=CC(C)=C1I [1]

Physicochemical Properties

The following table outlines the predicted physicochemical properties of 5-Chloro-2-iodo-3-
methylphenol. It is important to note that these are computationally derived predictions and
experimental verification is recommended.
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Property Predicted Value Source
Appearance Light yellow to yellow solid N/A
Boiling Point 243.4+35.0°C N/A
Density 1.943 + 0.06 g/cm?3 N/A
pKa 7.66 £ 0.15 N/A

2-8°C, protect from light,
Storage ) N/A
stored under inert atmosphere

Synthesis and Purification

While a specific, peer-reviewed synthesis for 5-Chloro-2-iodo-3-methylphenol is not readily
available in the literature, a plausible and efficient synthetic route can be proposed based on
established methods for the halogenation of phenols. The most logical precursor for this
synthesis is 5-chloro-3-methylphenol. The synthesis would involve the regioselective iodination
of this precursor.

Proposed Synthetic Pathway: Electrophilic lodination

The hydroxyl and methyl groups of 5-chloro-3-methylphenol are ortho-, para-directing
activators for electrophilic aromatic substitution, while the chloro group is a deactivating ortho-,
para-director. The interplay of these directing effects will govern the position of iodination. The
most likely position for iodination is ortho to the strongly activating hydroxyl group.
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Caption: Proposed synthesis of 5-Chloro-2-iodo-3-methylphenol.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on general procedures for the iodination of phenols using N-

lodosuccinimide (NIS), a mild and effective iodinating agent.

Materials:

5-Chloro-3-methylphenol

¢ N-lodosuccinimide (NIS)

o Acetonitrile (anhydrous)

e Sodium thiosulfate (Na2S203)

o Saturated sodium bicarbonate solution (NaHCO3)
e Brine

e Anhydrous magnesium sulfate (MgSOa)
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 Silica gel for column chromatography
e Hexane and Ethyl acetate for elution
Procedure:

 In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-
chloro-3-methylphenol (1 equivalent) in anhydrous acetonitrile.

e Cool the solution to 0 °C in an ice bath.
e Add N-lodosuccinimide (1.1 equivalents) portion-wise to the stirred solution over 15 minutes.

» Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).

e Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate
to reduce any unreacted iodine.

» Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

e Wash the combined organic layers with saturated sodium bicarbonate solution, water, and
brine.

o Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.

» Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl
acetate gradient to afford the desired 5-Chloro-2-iodo-3-methylphenol.

Self-Validation: The purity of the final product should be assessed by *H NMR, 3C NMR, and
mass spectrometry to confirm its identity and purity.

Spectroscopic and Structural Characterization

Spectroscopic analysis is essential for the unambiguous identification and characterization of
organic molecules. While experimental spectra for 5-Chloro-2-iodo-3-methylphenol are not
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publicly available, we can predict the key features of its tH NMR, 13C NMR, IR, and Mass
spectra based on the analysis of similar compounds.

Predicted *H NMR Spectrum

The *H NMR spectrum is expected to show distinct signals for the aromatic protons, the
hydroxyl proton, and the methyl protons.

o Aromatic Protons (Ar-H): Two doublets are expected in the aromatic region (& 6.5-7.5 ppm),
corresponding to the two protons on the benzene ring. The electron-withdrawing effects of
the chlorine and iodine atoms will influence their chemical shifts.

o Hydroxyl Proton (-OH): A broad singlet is anticipated, with a chemical shift that is dependent
on the solvent and concentration (typically & 4-7 ppm). This peak will exchange with D20.

o Methyl Protons (-CHs): A singlet is expected for the three methyl protons, likely in the region
of 4 2.0-2.5 ppm.

Predicted *C NMR Spectrum

The 13C NMR spectrum will provide information about the carbon skeleton of the molecule.

o Aromatic Carbons (Ar-C): Six distinct signals are expected in the aromatic region (6 110-160
ppm). The carbon bearing the hydroxyl group will be the most deshielded. The carbons
attached to the halogens will also show characteristic chemical shifts.

o Methyl Carbon (-CHs): A single peak is expected in the aliphatic region, typically around o
15-25 ppm.

Predicted Infrared (IR) Spectrum

The IR spectrum will reveal the presence of key functional groups.

o O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600
cm~1, characteristic of the hydroxyl group.[2]

e C-H Stretch (Aromatic): Weak to medium absorptions are expected above 3000 cm~1,
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e C-H Stretch (Aliphatic): Absorptions are expected just below 3000 cm~1.

o C=C Stretch (Aromatic): Several medium to strong bands are anticipated in the 1450-1600
cm~! region.

e C-O Stretch: A strong absorption is expected in the 1200-1300 cm~1 region.

e C-Cl and C-I Stretches: These will appear in the fingerprint region below 1000 cm~1. The C-I
stretch is typically found at lower wavenumbers (around 500-600 cm~1) than the C-ClI stretch.

[3]

Predicted Mass Spectrum (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation
pattern.

e Molecular lon Peak (M*): The molecular ion peak is expected at m/z = 268, corresponding to
the molecular weight of the compound. The isotopic pattern of chlorine (3°Cl and 3’Cl in a
~3:1 ratio) will result in a characteristic M+2 peak.

o Fragmentation: Common fragmentation pathways for phenols include the loss of a hydrogen
atom, a CO molecule, and cleavage of the C-l1 and C-CI bonds. The fragmentation pattern
will be influenced by the stability of the resulting carbocations and radical cations.

Chemical Reactivity

The reactivity of 5-Chloro-2-iodo-3-methylphenol is governed by the interplay of its functional
groups.
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Caption: Overview of the chemical reactivity of 5-Chloro-2-iodo-3-methylphenol.

Electrophilic Aromatic Substitution

The hydroxyl group is a powerful activating group and directs electrophiles to the ortho and
para positions.[4] The methyl group is also an activating ortho-, para-director. The chloro and
iodo groups are deactivating but also ortho-, para-directing. The positions ortho and para to the
hydroxyl group are C2, C4, and C6. Since C2 is already substituted, further electrophilic
substitution is most likely to occur at the C4 and C6 positions. The steric hindrance from the
adjacent methyl and iodo groups may influence the regioselectivity.

Reactions of the Hydroxyl Group

The phenolic hydroxyl group can undergo a variety of reactions, including:

 Etherification: Reaction with alkyl halides in the presence of a base will form the
corresponding ether.

 Esterification: Reaction with acyl chlorides or anhydrides will yield the corresponding ester.[5]

Reactions Involving the Halogens

The carbon-iodine bond is weaker than the carbon-chlorine bond and is more susceptible to
cleavage. This makes the iodine atom a good leaving group in nucleophilic aromatic
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substitution reactions, although such reactions typically require harsh conditions. More
importantly, the iodo-substituent makes the molecule an excellent substrate for various
transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck
couplings. These reactions allow for the formation of new carbon-carbon and carbon-
heteroatom bonds, providing a versatile platform for the synthesis of more complex molecules.

Potential Applications

While there are no specific applications of 5-Chloro-2-iodo-3-methylphenol documented in
the literature, its structural features suggest potential utility in several areas, primarily based on
the known activities of related compounds.

¢ Medicinal Chemistry: Halogenated phenols are known to exhibit a wide range of biological
activities. For instance, chlorinated phenols are used as antiseptics and disinfectants.[6] The
presence of both chlorine and iodine may lead to enhanced or novel antimicrobial properties.
Furthermore, the ability to use this molecule in cross-coupling reactions makes it a valuable
building block for the synthesis of more complex drug candidates. A related compound, 5-
chloro-7-iodo-8-hydroxyquinoline, has shown antifungal activity.[7]

¢ Organic Synthesis: As a polysubstituted aromatic compound, 5-Chloro-2-iodo-3-
methylphenol can serve as a versatile intermediate in the synthesis of a variety of organic
molecules, including agrochemicals, dyes, and polymers.[6]

» Materials Science: The incorporation of halogenated phenols into polymers can modify their
properties, such as flame retardancy and thermal stability.

Safety and Handling

Based on the hazard information for related compounds, 5-Chloro-2-iodo-3-methylphenol
should be handled with care.

o Hazard Statements: Likely to be harmful if swallowed (H302), cause skin irritation (H315),
and cause serious eye irritation (H319).[1]

e Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261).[1] IF IN
EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present
and easy to do. Continue rinsing (P305+P351+P338).[1]
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» Personal Protective Equipment (PPE): Appropriate PPE, including gloves, safety glasses,
and a lab coat, should be worn when handling this compound. Work should be conducted in
a well-ventilated fume hood.

Conclusion

5-Chloro-2-iodo-3-methylphenol is a multifaceted molecule with significant potential for
further research and application. Its unique substitution pattern provides a platform for diverse
chemical transformations, making it a valuable building block in organic synthesis. The
predicted biological activity, based on related structures, suggests that it could be a promising
lead compound in the development of new therapeutic agents. This technical guide provides a
solid foundation for researchers to begin exploring the chemistry and potential applications of
this intriguing compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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